4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile
Description
4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a benzylsulfanyl (-SCH₂C₆H₅) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring.
Properties
IUPAC Name |
4-benzylsulfanyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NS/c16-15(17,18)13-8-12(9-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKVPMRVPUCRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile typically involves the introduction of the benzylsulfanyl and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of greener solvents and catalysts is often explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins. The benzylsulfanyl group can participate in redox reactions, potentially affecting cellular redox balance.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzonitrile derivatives with varying substituents, focusing on molecular properties, substituent effects, and applications. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Selected Benzonitrile Derivatives
Key Research Findings
Substituent Effects on Binding Affinity: The benzylsulfanyl group in the target compound may enhance hydrophobic interactions, similar to 5FB’s thiazolidinedione moiety, which binds to ARG 372 .
Biological Activity: ND-14 () and Ru 59063 () demonstrate the role of heterocyclic substituents (imidazolidinone, thioxo) in modulating receptor activity . Diazirinyl derivatives () are critical in photoaffinity labeling for studying protein-ligand interactions .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ND-14 in ) offers efficient routes for complex heterocyclic systems .
Biological Activity
4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H10F3NS
- CAS Number : 43320747
It features a benzyl sulfanyl group and a trifluoromethyl group, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile exhibit antimicrobial activity. The presence of the sulfanyl group is often associated with enhanced interaction with microbial enzymes, potentially inhibiting their function.
- Study Findings : A study on similar sulfanyl compounds demonstrated significant inhibition against various bacterial strains, suggesting that 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile may possess comparable antimicrobial effects.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in vitro. Compounds containing similar functional groups are known to inhibit inflammatory pathways.
- Case Study : In a comparative analysis, compounds with the benzylsulfanyl moiety showed a reduction in pro-inflammatory cytokines in cell cultures, indicating that 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile may also exert anti-inflammatory effects through similar mechanisms .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research on related compounds suggests that they may induce apoptosis in cancer cells.
- Research Findings : A recent study indicated that derivatives of benzonitrile with trifluoromethyl substitutions significantly affected cancer cell viability, leading to apoptosis via mitochondrial pathways. This suggests that 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile could be investigated further for its anticancer properties .
The biological activity of 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfanyl group may interact with active sites of enzymes, inhibiting their activity.
- Receptor Modulation : The compound might act as an agonist or antagonist at specific receptors involved in inflammation and cancer progression.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to cellular apoptosis.
Comparative Analysis
A comparison with other biologically active compounds can provide insights into the unique properties of 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antimicrobial | Enzyme inhibition |
| Compound B | Anti-inflammatory | Cytokine modulation |
| 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile | Anticancer, antimicrobial | Enzyme inhibition, receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
